Tert-butyl 3-methoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 . It is used in various chemical reactions and has several applications in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-methoxypiperidine-1-carboxylate consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure is complex, with the tert-butyl group attached to the piperidine ring, which also carries a methoxy group .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 3-methoxypiperidine-1-carboxylate are not available, similar compounds are known to participate in various chemical reactions. For instance, tert-butyl compounds are often used in oxidation reactions .Physical And Chemical Properties Analysis
Tert-butyl 3-methoxypiperidine-1-carboxylate is a solid compound . Its molecular weight is 215.29 g/mol. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Stereoselective Syntheses
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives undergo reactions to yield cis and trans isomers, showcasing stereoselectivity in synthesis processes (Boev et al., 2015).
Photooxidation Pathways
- Dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate leads to bipyrrolic oxidative coupling products, indicating potential in photochemical applications (Wasserman et al., 1996).
Synthesis of Novel Compounds
- Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in synthesizing novel inhibitors, with proposed efficient synthesis methods suitable for industrial scale-up (Chen Xin-zhi, 2011).
Structural and Thermal Analysis
- Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate show distinct intramolecular hydrogen bonding patterns, contributing to the understanding of molecular and crystal structures (Çolak et al., 2021).
Natural Product Synthesis
- Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, synthesized from L-cystine, is an intermediate in producing Biotin, highlighting its role in biosynthetic pathways (Qin et al., 2014).
Kinetic Resolutions
- Tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates show high levels of enantiorecognition in kinetic resolutions, important for asymmetric synthesis (Aye et al., 2008).
Dendrimer Synthesis
- Tert-butyl esters are used in phenylacetylene dendrimers, offering insights into solubility characteristics and suggesting cross-linking in higher-generation dendrimers (Pesak et al., 1997).
properties
IUPAC Name |
tert-butyl 3-methoxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAKHCSDTXLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434907 | |
Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146337-23-7 | |
Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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